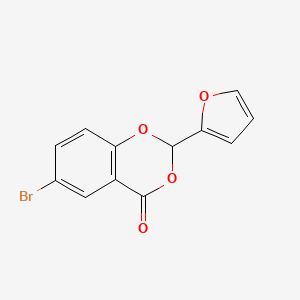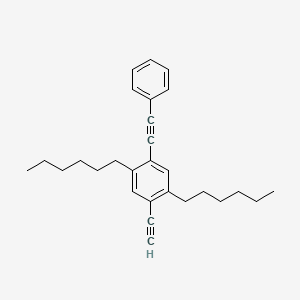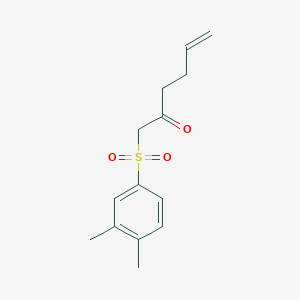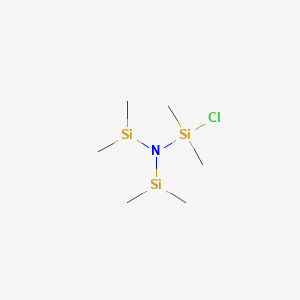
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure Thiazoles are known for their significant biological activities and are found in various pharmaceuticals, agrochemicals, and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-bromoacetyl derivatives with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often require refluxing in ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with varying biological activities.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups, while oxidation and reduction can lead to thiazole oxides or reduced thiazoles.
Applications De Recherche Scientifique
Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α), leading to their anticancer and anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole, 4,5-dihydro-2-phenyl-: Lacks the iodomethyl group, which may affect its reactivity and biological activity.
Thiazole, 4,5-dihydro-5-(bromomethyl)-2-phenyl-: Similar structure but with a bromomethyl group instead of iodomethyl, which can influence its chemical properties and applications.
Uniqueness
The presence of the iodomethyl group in Thiazole, 4,5-dihydro-5-(iodomethyl)-2-phenyl- makes it unique compared to other thiazole derivatives. This group can participate in specific substitution reactions, leading to a diverse range of derivatives with potential biological activities. Additionally, the phenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Propriétés
Numéro CAS |
906451-57-8 |
|---|---|
Formule moléculaire |
C10H10INS |
Poids moléculaire |
303.16 g/mol |
Nom IUPAC |
5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H10INS/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
QAMCWYLLRVWNMT-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC(=N1)C2=CC=CC=C2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)

![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)


phosphanium bromide](/img/structure/B14193416.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

